molecular formula C15H21Cl2N3O3S B2655772 2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide CAS No. 2034293-69-9

2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2655772
CAS No.: 2034293-69-9
M. Wt: 394.31
InChI Key: VEFNURDEPUGDTN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery research. Its structure, which incorporates a benzamide scaffold linked to a piperidine ring, is often investigated for its potential to interact with enzyme families and cellular signaling pathways. Similar benzamide-containing compounds have been explored for their highly selective receptor binding properties , while other piperidine-based molecules are known to function as potent inhibitors of specific kinases involved in cell cycle regulation and proliferation . The inclusion of the dimethylsulfamoyl group may further modulate the compound's physicochemical properties and biological activity. This makes it a potentially valuable chemical probe for researchers studying enzyme function or for use in high-throughput screening campaigns to identify new therapeutic leads for various diseases. Its specific molecular target, mechanism of action, and full research applications are yet to be empirically determined and characterized by the scientific community.

Properties

IUPAC Name

2,5-dichloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O3S/c1-19(2)24(22,23)20-7-5-11(6-8-20)10-18-15(21)13-9-12(16)3-4-14(13)17/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFNURDEPUGDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dichloro substitution is introduced through halogenation reactions, while the piperidinyl moiety is incorporated via nucleophilic substitution reactions. The dimethylsulfamoyl group is added through sulfonation reactions using dimethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonylated benzamide derivatives.

    Substitution: Amino or thiol-substituted benzamides.

Scientific Research Applications

Antitumor Activity

Recent studies indicate that compounds similar to 2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide exhibit antitumor properties. For instance, research on related benzamide derivatives has shown that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The structural similarity suggests that this compound may possess analogous biological activity.

Antiviral Properties

There is emerging evidence that compounds with similar structures can act as antiviral agents. A related patent discusses the use of piperidine derivatives in treating viral infections, highlighting their potential as therapeutic agents against flavivirus infections . This suggests that this compound may also be explored for antiviral applications.

Case Study 1: Antitumor Mechanisms

A notable study investigated the antitumor mechanisms of benzamide derivatives. The researchers focused on the structure-activity relationship (SAR) of these compounds to identify key functional groups responsible for their efficacy. The findings indicated that modifications at the benzamide moiety significantly influenced cytotoxicity against various cancer cell lines. This case study underscores the importance of structural analysis in developing effective antitumor agents .

Case Study 2: Observational Research in Drug Development

Another relevant case study examined the application of observational research methods in assessing new drug candidates in clinical settings. This approach allowed researchers to gather comprehensive data on patient responses to treatment with benzamide derivatives, providing insights into their therapeutic potential and safety profiles. Such methodologies are crucial for understanding the real-world effectiveness of compounds like this compound .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Conformational Analysis

A closely related analog, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate (), shares the benzamide-piperidine scaffold but differs in substituents:

  • Target compound : 2,5-dichlorophenyl + dimethylsulfamoyl group.
  • Analog : 4-chlorophenyl + 4-chlorobenzoyl group.

The dimethylsulfamoyl group in the target compound introduces a sulfonamide moiety, which is more polar and hydrogen-bond-capable than the chlorobenzoyl group in the analog. This difference likely alters solubility, with the sulfonamide enhancing hydrophilicity. The piperidine ring in the analog adopts a chair conformation , stabilized by intramolecular interactions . Computational modeling using SHELX would be required to confirm whether the target compound adopts a similar conformation.

Crystal Packing and Intermolecular Interactions

The analog forms a sheet-like structure parallel to the (101) plane via O–H···O, N–H···O, and C–H···O hydrogen bonds, facilitated by its monohydrate status . The absence of a water molecule in the target compound (if anhydrous) would further differentiate its crystal environment.

Electronic and Steric Properties

  • Chlorine Positioning : The 2,5-dichloro substitution on the benzamide ring creates a distinct electronic profile compared to the 4-chloro analog. The meta and para chlorine atoms in the target compound may induce steric hindrance and alter π-stacking interactions.
  • Sulfonamide vs. Benzoyl : The dimethylsulfamoyl group’s electron-withdrawing nature could reduce the basicity of the piperidine nitrogen compared to the benzoyl-substituted analog, affecting protonation states under physiological conditions.

Data Table: Hypothetical Structural and Physical Properties

Property Target Compound Analog ()
Molecular Formula C₁₅H₂₀Cl₂N₂O₃S C₂₀H₂₀Cl₂N₂O₃·H₂O
Substituents 2,5-Cl₂Ph, dimethylsulfamoyl 4-ClPh, 4-ClBz
Piperidine Conformation Chair (predicted) Chair (observed)
Hydrogen Bonding N–H···O, S=O···H–C O–H···O, N–H···O, C–H···O
Crystal System Monoclinic (hypothetical) Not specified (sheet structure)

Research Implications and Limitations

While the analog’s crystal structure provides a foundational comparison , the target compound’s specific data—such as bond lengths, torsion angles, and thermal parameters—remain uncharacterized in the provided evidence. Future studies should employ SHELXL for refinement and WinGX/ORTEP for visualization to quantify these differences. The dimethylsulfamoyl group’s role in modulating bioactivity also warrants investigation.

Biological Activity

2,5-Dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H21Cl2N3O3S
  • Molecular Weight : 368.31 g/mol

The compound acts primarily through interactions with various biological targets. It has been shown to exhibit:

  • Inhibition of Protein Kinases : Studies indicate that similar compounds can inhibit kinases involved in cell signaling pathways, which may lead to anti-inflammatory and anti-cancer effects .
  • Acetylcholinesterase Inhibition : Piperazine derivatives related to this compound have demonstrated the ability to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Biological Activity Overview

Activity Description Reference
Anti-inflammatoryExhibits anti-inflammatory properties by modulating cytokine production and signaling pathways.
AnticancerPotential anticancer activity through the inhibition of tumor growth and metastasis.
NeuroprotectiveMay protect neuronal cells from damage by inhibiting acetylcholinesterase activity.

Case Study 1: Anti-inflammatory Effects

A study conducted by Guo et al. (2021) highlighted the anti-inflammatory effects of related compounds that interact with transient receptor potential channels and cannabinoid receptors. The findings suggest that structural modifications similar to those in this compound could enhance its anti-inflammatory efficacy .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines have shown that compounds with a similar structure can inhibit cell proliferation and induce apoptosis. For instance, a derivative with a piperidine moiety demonstrated significant cytotoxicity against breast cancer cells (IC50 = 0.12 µM) .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds have shown moderate bioavailability and metabolic stability. Toxicological studies are necessary to determine the safety profile for potential therapeutic applications.

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